![molecular formula C15H13N2O3- B14514234 2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate CAS No. 62513-08-0](/img/structure/B14514234.png)
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate is an organic compound with a complex structure that includes both aromatic and phenolic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-methoxyaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(E)-[2-(2-Methoxyanilino)-2-oxoacetyl]hydrazono}methylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-{(E)-[2-(2-{2-[(4-ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both methoxyanilino and phenolate groups.
Eigenschaften
CAS-Nummer |
62513-08-0 |
|---|---|
Molekularformel |
C15H13N2O3- |
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
2-[[2-(2-methoxyanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-9-5-3-7-12(14)17-15(19)10-16-11-6-2-4-8-13(11)18/h2-10,18H,1H3,(H,17,19)/p-1 |
InChI-Schlüssel |
CMUZQXNTQWQYHK-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C=NC2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)

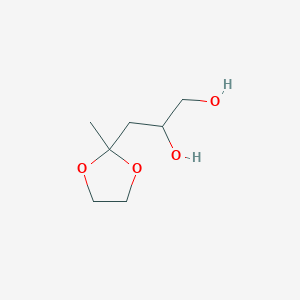
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
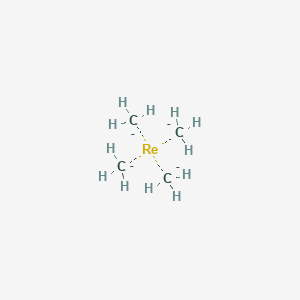
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)

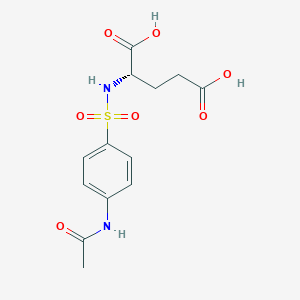

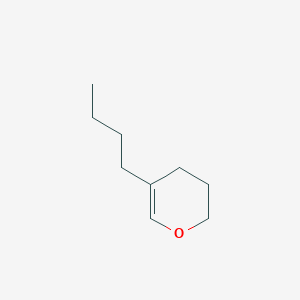
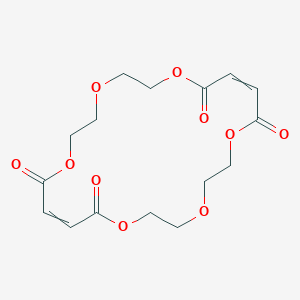
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

